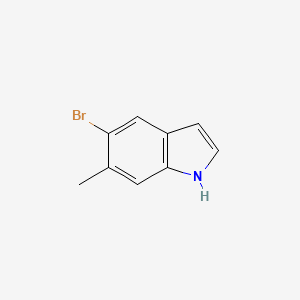

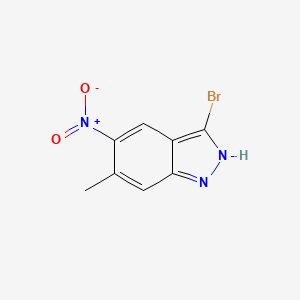

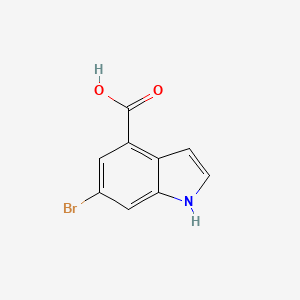

![molecular formula C9H7BrN2O B1292643 5-Bromo-6-metil-1H-pirrolo[2,3-b]piridina-3-carbaldehído CAS No. 1000343-91-8](/img/structure/B1292643.png)

5-Bromo-6-metil-1H-pirrolo[2,3-b]piridina-3-carbaldehído

Descripción general

Descripción

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a pyrrole ring, a pyridine ring, and a carbaldehyde group, with a bromine atom and a methyl group as substituents. This structure suggests potential for diverse chemical reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrole-3-carbaldehydes has been reported using a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method starts with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, leading to multifunctionalized pyrrole-3-carbaldehydes . Although not directly synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed, and their intermolecular contacts were determined . These analyses are crucial for understanding the molecular geometry and potential binding interactions of the compounds.

Chemical Reactions Analysis

The reactivity of the pyrrole-3-carbaldehyde framework allows for further chemical transformations. For example, the Friedländer condensation has been used to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes and reactive α-methylene ketones . This type of reaction could be explored for the 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to create new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and substituents. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The aldehyde group could be involved in condensation reactions or reduced to an alcohol. The thermal stability of related compounds has been reported to be good up to certain temperatures , which is an important consideration for their handling and storage.

Aplicaciones Científicas De Investigación

Actividades Biológicas

El compuesto pertenece a la familia de los derivados de pirrolopirazina . Estos derivados han exhibido una amplia gama de actividades biológicas, tales como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibidora de la cinasa .

Inhibición de la Cinasa

Específicamente, los derivados de 5H-pirrolo[2,3-b]pirazina, de los que este compuesto es parte, han mostrado más actividad en la inhibición de la cinasa . Los inhibidores de la cinasa son importantes en el tratamiento del cáncer y las enfermedades inflamatorias.

Actividades Antibacterianas, Antifúngicas y Antivirales

Los derivados de pirrolo[1,2-a]pirazina, un grupo relacionado de compuestos, han exhibido más actividades antibacterianas, antifúngicas y antivirales . Esto sugiere usos potenciales del compuesto en el tratamiento de diversas infecciones.

Investigación sobre el Descubrimiento de Fármacos

La estructura de la pirrolopirazina es un andamiaje atractivo para la investigación sobre el descubrimiento de fármacos . Esto significa que el compuesto podría servir como punto de partida para el desarrollo de nuevos fármacos.

Inhibición de la Aldosa Reductasa

Los compuestos relacionados, derivados del 1H-Indol-3-Carbaldehído, se han evaluado como inhibidores de la aldosa reductasa (ALR2) . Los inhibidores de la aldosa reductasa tienen aplicaciones potenciales en el tratamiento de complicaciones de la diabetes.

Inhibición de la Aldehído Reductasa

Los mismos derivados del 1H-Indol-3-Carbaldehído también se han evaluado como inhibidores de la aldehído reductasa (ALR1) . Los inhibidores de la aldehído reductasa se pueden usar en el tratamiento de trastornos del estrés oxidativo.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

It is plausible that it may interact with its targets (potentially fgfrs) in a similar manner to other 1h-pyrrolo[2,3-b]pyridine derivatives . These compounds typically bind to their targets, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of certain cancer cells .

Análisis Bioquímico

Biochemical Properties

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily mediated through the binding of the compound to the active sites of these receptors, thereby blocking their activity and downstream signaling.

Cellular Effects

The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on cellular processes are profound. In cancer cell lines, such as breast cancer 4T1 cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects through direct binding interactions with FGFRs. The compound forms hydrogen bonds with key amino acid residues in the active sites of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its efficacy over time, with consistent anti-tumor effects observed in animal models .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been reported . These findings suggest a therapeutic window within which the compound can be used safely and effectively.

Metabolic Pathways

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates .

Subcellular Localization

The subcellular localization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by its localization, with nuclear accumulation being associated with its effects on gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments .

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZEJKHKKWZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646858 | |

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-91-8 | |

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

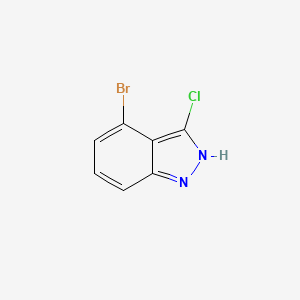

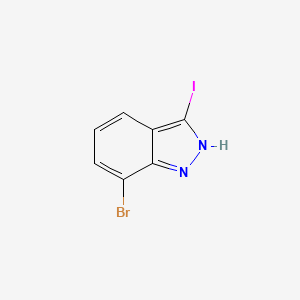

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

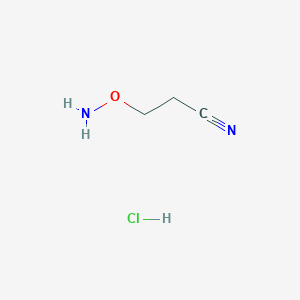

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)